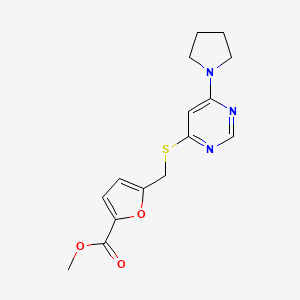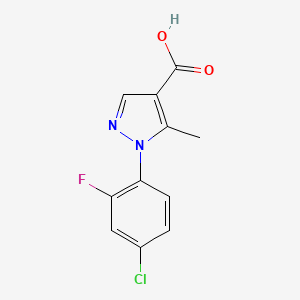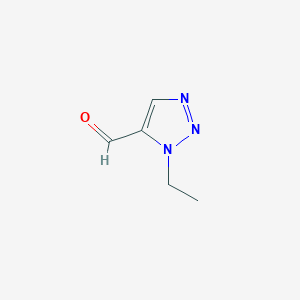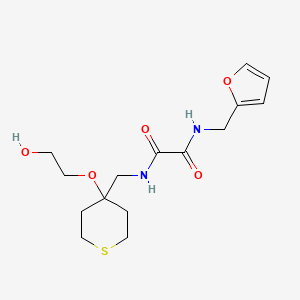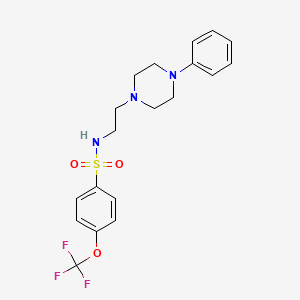
N-(2-(4-phenylpiperazin-1-yl)ethyl)-4-(trifluoromethoxy)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-(4-phenylpiperazin-1-yl)ethyl)-4-(trifluoromethoxy)benzenesulfonamide, commonly known as TPB, is a chemical compound that has been extensively studied for its potential use in scientific research. TPB is a sulfonamide derivative that has been shown to have a variety of biochemical and physiological effects, making it a promising candidate for further investigation.
Applications De Recherche Scientifique
Synthesis and Characterization of Derivatives
Derivatives of closely related sulfonamide compounds have been synthesized and characterized, demonstrating potential applications in anti-inflammatory, analgesic, antioxidant, anticancer, and antiviral (particularly against HCV) activities. These compounds were evaluated for their biological activities and showed significant potential without causing tissue damage in liver, kidney, colon, and brain, compared to controls or reference drugs (Küçükgüzel et al., 2013).
Biochemical Evaluation as Enzyme Inhibitors
Sulfonamide compounds have been evaluated for their role as inhibitors of specific enzymes. For example, N-(4-phenylthiazol-2-yl)benzenesulfonamides were studied for their inhibitory effects on kynurenine 3-hydroxylase, an enzyme involved in the kynurenine pathway, which is significant in the pathophysiology of several diseases. These compounds exhibited high-affinity inhibition, providing insights into potential therapeutic applications for neurological disorders (Röver et al., 1997).
Carbonic Anhydrase Inhibition
Benzenesulfonamides incorporating triazole moieties have been identified as highly effective inhibitors of carbonic anhydrase, an enzyme involved in many physiological and pathological processes. These inhibitors have potential applications in treating conditions like glaucoma through lowering intraocular pressure (Nocentini et al., 2016).
Anticancer Activity
Novel sulfonamide derivatives have been synthesized and tested for their anticancer activity, apoptosis-inducing activity, and metabolic stability. These studies contribute to the development of potential therapeutic agents targeting various cancer types, demonstrating the diverse applicability of sulfonamide derivatives in oncology (Żołnowska et al., 2016).
Endothelin Receptor Antagonism
Sulfonamide derivatives have been studied for their potential as endothelin receptor antagonists, offering a therapeutic avenue for conditions associated with endothelin, such as vasospasm following subarachnoid hemorrhage. This research highlights the therapeutic potential of sulfonamide derivatives in cardiovascular diseases (Zuccarello et al., 1996).
Propriétés
IUPAC Name |
N-[2-(4-phenylpiperazin-1-yl)ethyl]-4-(trifluoromethoxy)benzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22F3N3O3S/c20-19(21,22)28-17-6-8-18(9-7-17)29(26,27)23-10-11-24-12-14-25(15-13-24)16-4-2-1-3-5-16/h1-9,23H,10-15H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGKLGDNOKSXQFM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCNS(=O)(=O)C2=CC=C(C=C2)OC(F)(F)F)C3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22F3N3O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5,6-dichloro-N-(4-methoxyphenyl)-N-[(thiophen-2-yl)methyl]pyridine-3-carboxamide](/img/structure/B2407939.png)
